molecular formula C12H20BNO2 B14148351 Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate CAS No. 89291-32-7

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate

Cat. No.: B14148351
CAS No.: 89291-32-7
M. Wt: 221.11 g/mol
InChI Key: UGPKKYOURRYWFU-UHFFFAOYSA-N
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Description

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate is an organoboron compound that has garnered interest due to its unique chemical properties and potential applications in various fields. This compound is characterized by the presence of a boronate ester group, which imparts distinct reactivity and functionality.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate typically involves the reaction of 2-[1-(dimethylamino)ethyl]phenylboronic acid with dimethyl sulfate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the boronate ester. The process can be summarized as follows:

    Starting Materials: 2-[1-(dimethylamino)ethyl]phenylboronic acid and dimethyl sulfate.

    Reaction Conditions: Anhydrous solvent (e.g., tetrahydrofuran), inert atmosphere (e.g., nitrogen or argon), and controlled temperature (0-25°C).

    Procedure: The boronic acid is dissolved in the anhydrous solvent, followed by the slow addition of dimethyl sulfate. The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC). The product is then purified by column chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and yield. Additionally, recycling of solvents and reagents can be implemented to reduce costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate undergoes various chemical reactions, including:

    Oxidation: The boronate ester can be oxidized to the corresponding boronic acid using hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction of the boronate ester can yield the corresponding borane or borohydride.

    Substitution: The ester group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in aqueous or organic solvent.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvent.

    Substitution: Nucleophiles such as amines, alcohols, or thiols in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: 2-[1-(dimethylamino)ethyl]phenylboronic acid.

    Reduction: 2-[1-(dimethylamino)ethyl]phenylborane.

    Substitution: Various substituted boronate esters depending on the nucleophile used.

Scientific Research Applications

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate involves its interaction with molecular targets through the boronate ester group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in various applications. The compound’s effects are mediated through pathways involving boron chemistry, such as the formation of boron-oxygen or boron-nitrogen bonds.

Comparison with Similar Compounds

Similar Compounds

    Phenylboronic acid: A simpler boronic acid with similar reactivity but lacking the dimethylaminoethyl group.

    Pinacol boronic ester: Another boronate ester commonly used in organic synthesis.

    2-(Dimethylamino)ethyl methacrylate: A compound with a similar dimethylaminoethyl group but different functional groups.

Uniqueness

Dimethyl {2-[1-(dimethylamino)ethyl]phenyl}boronate is unique due to the presence of both the dimethylaminoethyl group and the boronate ester group. This combination imparts distinct reactivity and functionality, making it valuable in various applications, particularly in the field of organic synthesis and medicinal chemistry.

Properties

CAS No.

89291-32-7

Molecular Formula

C12H20BNO2

Molecular Weight

221.11 g/mol

IUPAC Name

1-(2-dimethoxyboranylphenyl)-N,N-dimethylethanamine

InChI

InChI=1S/C12H20BNO2/c1-10(14(2)3)11-8-6-7-9-12(11)13(15-4)16-5/h6-10H,1-5H3

InChI Key

UGPKKYOURRYWFU-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(C)N(C)C)(OC)OC

Origin of Product

United States

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